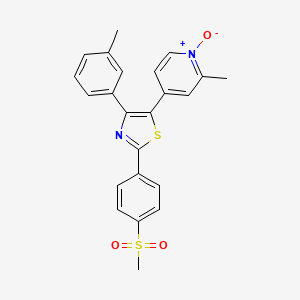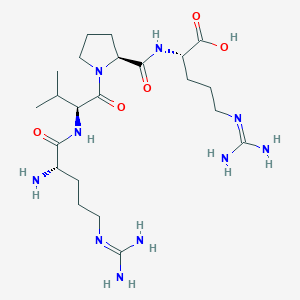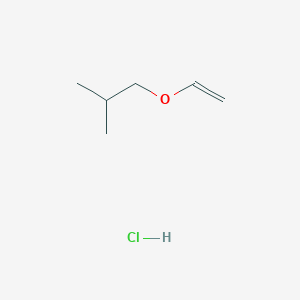
i-Butyl vinyl ether hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
i-Butyl vinyl ether hydrochloride is a chemical compound that belongs to the class of vinyl ethers. Vinyl ethers are characterized by the presence of an ether group attached to a vinyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
i-Butyl vinyl ether hydrochloride can be synthesized through several methods. One common method involves the reaction of acetylene or calcium carbide with alcohols . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced using the Reppe process, which involves the reaction of acetylene with isobutanol . This method is efficient and allows for large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
i-Butyl vinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include various ethers, alcohols, and substituted vinyl compounds .
Aplicaciones Científicas De Investigación
i-Butyl vinyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Industry: This compound is used in the production of adhesives, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of i-Butyl vinyl ether hydrochloride involves its reactivity with various chemical species. The compound can undergo polymerization reactions, where the vinyl group reacts with other monomers to form long polymer chains. This reactivity is influenced by the presence of catalysts and the specific conditions under which the reactions are carried out .
Comparación Con Compuestos Similares
Similar Compounds
- n-Butyl vinyl ether
- tert-Butyl vinyl ether
- Ethyl vinyl ether
Uniqueness
i-Butyl vinyl ether hydrochloride is unique due to its specific reactivity and the ability to form stable polymers under controlled conditions. Compared to other vinyl ethers, it offers distinct advantages in terms of polymerization efficiency and the properties of the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and ability to form stable polymers make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
378230-28-5 |
|---|---|
Fórmula molecular |
C6H13ClO |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-ethenoxy-2-methylpropane;hydrochloride |
InChI |
InChI=1S/C6H12O.ClH/c1-4-7-5-6(2)3;/h4,6H,1,5H2,2-3H3;1H |
Clave InChI |
TVNROHWNXQPHTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
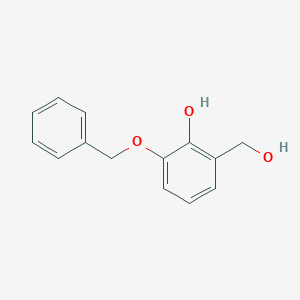
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
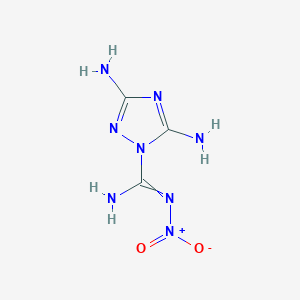
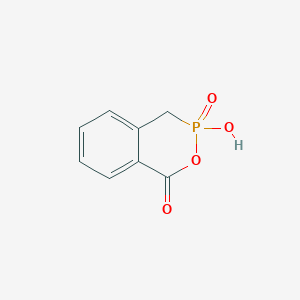
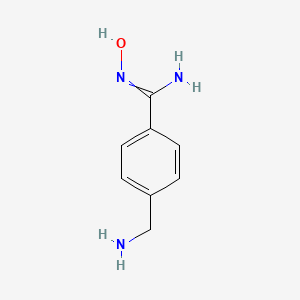
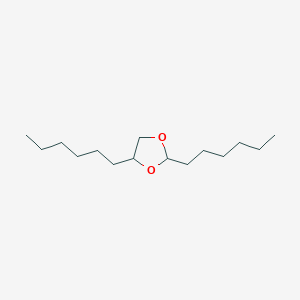
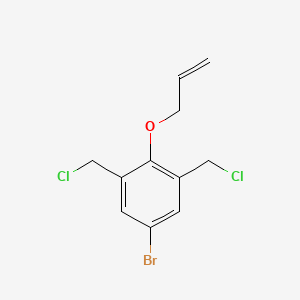
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
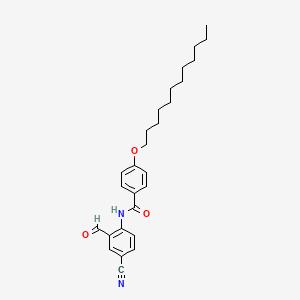
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
